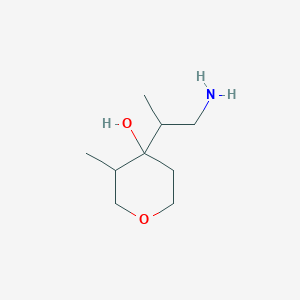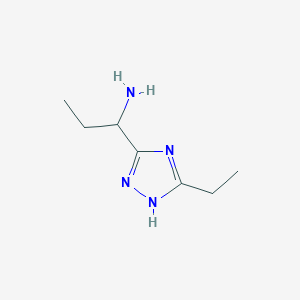
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol is an organic compound with a unique structure that includes an oxane ring substituted with an aminopropyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyloxan-4-one with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyloxan-4-one in a suitable solvent such as dichloromethane.
- Add 1-aminopropan-2-ol to the solution.
- Introduce an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxane ring can be reduced to form a more saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-aminopropan-2-yl)-3-methyloxan-4-one.
Reduction: Formation of 4-(1-aminopropan-2-yl)-3-methyloxane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
類似化合物との比較
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A similar compound with a fluorine substitution on the phenol ring.
1-Aminopropan-2-ol: A simpler compound with a similar aminopropyl group but lacking the oxane ring.
Uniqueness
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol is unique due to its combination of an oxane ring and an aminopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
4-(1-aminopropan-2-yl)-3-methyloxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(5-10)9(11)3-4-12-6-8(9)2/h7-8,11H,3-6,10H2,1-2H3 |
InChIキー |
MBLGUDSPGDETAX-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC1(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)







![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)

